molecular formula C22H23NO5 B2801760 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl diethylcarbamate CAS No. 869080-60-4

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl diethylcarbamate

Cat. No.: B2801760
CAS No.: 869080-60-4
M. Wt: 381.428
InChI Key: CHYBSVWMEYJNEH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromene ring, the methoxyphenyl group, and the diethylcarbamate group. These functional groups would likely confer specific chemical properties to the molecule. Detailed molecular structure analysis would typically involve techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the polar carbamate group might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

Chromene derivatives, including compounds similar to 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl diethylcarbamate, have been the subject of extensive research due to their interesting chemical properties and potential for various applications. Velikorodov et al. (2014) demonstrated the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment, highlighting the versatility of chromene compounds in organic synthesis. This research emphasizes the condensation reactions and esterification processes that are crucial in the development of chromene-based compounds with potential applications in medicinal chemistry and material science Velikorodov et al., 2014.

Biological Activities

The exploration of chromene derivatives for their biological activities is a significant area of interest. Behrami and Dobroshi (2019) synthesized new derivatives of 4-hydroxy-chromen-2-one and evaluated their antibacterial effects. Their research indicates the potential of chromene compounds as bacteriostatic and bactericidal agents, showcasing their importance in the development of new antibacterial drugs Behrami & Dobroshi, 2019.

Anticancer Activity

The anti-proliferative activity of bis-chromenone derivatives against human cancer cells has been investigated by Venkateswararao et al. (2014). This study underlines the potential of chromene-based compounds in cancer therapy, where specific derivatives showed micromolar level in vitro anti-proliferative activity, hinting at the utility of chromene scaffolds in designing anticancer agents Venkateswararao et al., 2014.

Antimicrobial and Antioxidant Properties

Further emphasizing the biological relevance, Parameshwarappa et al. (2009) explored the synthesis and antimicrobial activity of thiazole substituted coumarins, a related chromene derivative. Their findings contribute to the understanding of chromene compounds' role in developing new antimicrobial agents Parameshwarappa et al., 2009. Additionally, Stanchev et al. (2009) investigated the antioxidant properties of new 4-hydroxycoumarin derivatives, suggesting the potential of chromene derivatives in oxidative stress-related diseases and conditions Stanchev et al., 2009.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical compound, its mechanism of action would be related to how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Detailed safety data would typically be provided in a material safety data sheet (MSDS) .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its biological activity, optimizing its synthesis, and investigating its environmental impact .

Properties

IUPAC Name

[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl] N,N-diethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-5-23(6-2)22(25)27-17-11-12-18-14(3)20(21(24)28-19(18)13-17)15-7-9-16(26-4)10-8-15/h7-13H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYBSVWMEYJNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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